

Rhein-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Rhein-13C6

Cat. No.: B563651

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This technical guide provides an in-depth overview of **Rhein-13C6**, a stable isotope-labeled derivative of the natural compound Rhein. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and by extension through its parent compound, its biological activities, relevant experimental protocols, and associated signaling pathways.

Core Compound Data

Rhein-13C6 is a labeled version of Rhein, an anthraquinone derivative found in several medicinal plants. The incorporation of six carbon-13 isotopes makes it a valuable internal standard for the quantification of Rhein in various biological matrices by mass spectrometry.

Property	Value
Chemical Name	4,5-dihydroxy-9,10-dioxo-anthracene-2-carboxylic acid-13C6
CAS Number	1330166-42-1[1][2][3][4][5][6]
Molecular Formula	C ₉ ¹³ C ₆ H ₈ O ₆ [4]
Molecular Weight	Approximately 290.18 g/mol [3][5]

Biological Activity of Rhein (Parent Compound)

As **Rhein-13C6** is chemically identical to Rhein, its biological activity is inferred from studies on the unlabeled compound. Rhein exhibits a wide range of pharmacological effects, with its anti-cancer and anti-inflammatory properties being of significant interest.

Anti-Cancer Activity

Rhein has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including renal cell carcinoma (RCC)[3]. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

Anti-Inflammatory Activity

Rhein demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways, most notably the NF-κB pathway[1][2].

Key Signaling Pathways Modulated by Rhein

Rhein's therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer and anti-inflammatory effects.

Rhein's inhibitory effects on key oncogenic signaling pathways.

Rhein's modulation of key inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Rhein's biological activities.

Cell Proliferation (CCK-8) Assay

This protocol is used to assess the effect of Rhein on the proliferation of renal cell carcinoma cell lines (A489, 786-O, and ACHN).

Materials:

- 96-well plates

- Renal cell carcinoma cell lines (A489, 786-O, ACHN)
- Complete culture medium
- Rhein stock solution
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed 5,000 cells per well in 100 μ L of complete culture medium in a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treat the cells with various concentrations of Rhein (e.g., 0, 10, 20, 40, 80 μ M) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.^{[3][4][6][7][8]}

Transwell Migration and Invasion Assay

This assay evaluates the effect of Rhein on the migratory and invasive potential of cancer cells.

Materials:

- 24-well Transwell plates (8 μ m pore size)
- Matrigel (for invasion assay)
- Serum-free medium
- Complete medium (with 10% FBS as a chemoattractant)

- Rhein stock solution
- Crystal violet stain
- Cotton swabs

Procedure for Migration Assay:

- Seed 8×10^4 cells in 100 μ L of serum-free medium with the desired concentrations of Rhein in the upper chamber of the Transwell plate.
- Fill the lower chamber with 600 μ L of complete medium containing 10% FBS.
- Incubate for 48 hours at 37°C.
- Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface with 4% paraformaldehyde for 20 minutes.
- Stain the cells with 0.05% crystal violet.
- Count the number of migrated cells under a microscope.[\[9\]](#)

Procedure for Invasion Assay:

- Pre-coat the upper chamber with Matrigel.
- Follow steps 1-7 of the migration assay protocol.[\[9\]](#)

Western Blot Analysis

This protocol details the detection of protein expression levels of MMP9 and CCND1 in RCC cells following Rhein treatment.

Materials:

- RCC cells
- Rhein stock solution

- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-MMP9, anti-CCND1, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Treat RCC cells with various concentrations of Rhein for the desired time.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of Rhein's anti-tumor efficacy in a renal cell carcinoma xenograft model.

Materials:

- BALB/c nude mice
- 786-O RCC cells
- Phosphate-buffered saline (PBS)
- Rhein
- Vernier calipers
- Scales

Procedure:

- Subcutaneously inject 5×10^6 786-O cells into the flank of each mouse.
- After 7 days, when tumors are palpable, randomly divide the mice into three groups: control (PBS), low-dose Rhein (75 mg/kg), and high-dose Rhein (150 mg/kg).
- Administer the respective treatments via intraperitoneal injection every 2 days.
- Measure the tumor volume weekly using the formula: $V = (\text{Length} \times \text{Width}^2) \times \pi/6$.
- After 8 weeks, euthanize the mice and weigh the excised tumors.[\[1\]](#)

Immunohistochemistry (IHC) for PCNA

This protocol is for the detection of the proliferation marker PCNA in tumor tissues from the xenograft model.

Materials:

- Formalin-fixed, paraffin-embedded tumor tissues
- Xylene
- Ethanol series (100%, 95%, 70%)

- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide
- Blocking solution (e.g., 5% BSA or normal goat serum)
- Primary antibody (anti-PCNA, clone PC10)
- Secondary antibody detection system (e.g., HRP-conjugated)
- DAB chromogen
- Hematoxylin counterstain

Procedure:

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval by heating the slides in antigen retrieval buffer.
- Block endogenous peroxidase activity with hydrogen peroxide.
- Block non-specific binding with a blocking solution.
- Incubate with the primary anti-PCNA antibody (e.g., 1:100 dilution) overnight at 4°C.[\[10\]](#)
- Wash and incubate with the secondary antibody.
- Develop the signal with DAB chromogen.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides for microscopic examination.[\[10\]](#)[\[11\]](#)[\[12\]](#)

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- To cite this document: BenchChem. [Rhein-13C6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563651#rhein-13c6-cas-number-and-molecular-weight]

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